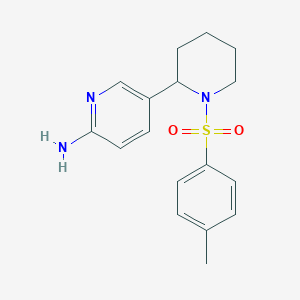

5-(1-Tosylpiperidin-2-yl)pyridin-2-amine

描述

5-(1-Tosylpiperidin-2-yl)pyridin-2-amine is a heterocyclic compound with the molecular formula C₁₇H₂₁N₃O₂S and a molecular weight of 331.43 g/mol . It features a pyridine core substituted with an amine group at position 2 and a 1-tosylpiperidin-2-yl group at position 4. The tosyl (p-toluenesulfonyl) moiety enhances steric bulk and electron-withdrawing properties, making the compound a valuable intermediate in medicinal chemistry for synthesizing kinase inhibitors and anticancer agents.

属性

分子式 |

C17H21N3O2S |

|---|---|

分子量 |

331.4 g/mol |

IUPAC 名称 |

5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C17H21N3O2S/c1-13-5-8-15(9-6-13)23(21,22)20-11-3-2-4-16(20)14-7-10-17(18)19-12-14/h5-10,12,16H,2-4,11H2,1H3,(H2,18,19) |

InChI 键 |

BSMPSQGRQUJFQB-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)N |

产品来源 |

United States |

准备方法

合成路线与反应条件

5-(1-甲苯磺酰哌啶-2-基)吡啶-2-胺的合成通常涉及哌啶的甲苯磺酰化,然后与吡啶-2-胺反应。 反应条件通常包括使用氢化钠或碳酸钾等碱来促进甲苯磺酰化过程 。

工业生产方法

在工业环境中,5-(1-甲苯磺酰哌啶-2-基)吡啶-2-胺的生产可能涉及使用自动化反应器和连续流工艺进行大规模合成,以确保高产率和纯度。 反应条件经过优化,最大程度地减少副产物,并最大限度地提高合成效率 。

化学反应分析

反应类型

5-(1-甲苯磺酰哌啶-2-基)吡啶-2-胺经历各种化学反应,包括:

氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。

还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行。

常用试剂与条件

氧化: 酸性介质中的高锰酸钾。

还原: 无水乙醚中的氢化锂铝。

主要生成产物

氧化: 形成相应的N-氧化物衍生物。

还原: 形成相应的胺。

取代: 形成各种取代的哌啶衍生物。

科学研究应用

5-(1-甲苯磺酰哌啶-2-基)吡啶-2-胺被用于各种科学研究应用中,包括:

化学: 作为合成复杂有机分子的构建块。

生物学: 在酶抑制和受体结合的研究中。

医药: 在药物化合物开发中的潜在用途。

工业: 用于生产特种化学品和中间体。

作用机制

5-(1-甲苯磺酰哌啶-2-基)吡啶-2-胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。 甲苯磺酰基增强了化合物对这些靶标的结合亲和力,从而导致特定生化途径的抑制或激活 。所涉及的具体分子靶标和途径取决于具体的应用和使用环境。

相似化合物的比较

Comparison with Structural Analogues

Substituent-Driven Structural Variations

5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine

- Molecular Formula : C₁₄H₂₃N₃

- Key Differences : Replaces the tosyl group with an isobutyl substituent.

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c)

- Molecular Formula : C₁₄H₁₂ClN₅O

- Key Differences : Incorporates a 1,3,4-oxadiazole ring linked to a chlorophenyl group.

- Biological Activity: Exhibits selective anticancer activity against non-small cell lung cancer (HOP-92) and antimicrobial effects (MIC: 4–8 µg/mL) . The oxadiazole ring enhances π-π stacking with biological targets, a feature absent in the tosylpiperidinyl analogue.

Crizotinib

- Molecular Formula : C₂₁H₂₂Cl₂FN₅O

- Key Differences : Contains a dichlorofluorophenyl ethoxy group and a pyrazolyl-piperidine substituent.

- Therapeutic Use: FDA-approved ALK/ROS1 kinase inhibitor for lung cancer.

Key Observations :

- The tosylpiperidinyl derivative lacks direct biological data in the provided evidence, highlighting its role as a synthetic precursor rather than a therapeutic candidate.

- Oxadiazole and thiadiazole derivatives (e.g., ’s compound 23) show macrofilaricidal and antimicrobial activities, suggesting heterocyclic rings enhance target engagement .

Physicochemical and Pharmacokinetic Properties

Key Insights :

- The tosyl group improves metabolic stability but reduces solubility, necessitating formulation optimization for in vivo studies.

- Piperazine-containing analogues (e.g., ) balance solubility and stability, making them more drug-like .

生物活性

5-(1-Tosylpiperidin-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 5-(1-Tosylpiperidin-2-yl)pyridin-2-amine is C14H18N2O2S. It features a piperidine ring substituted with a tosyl group and a pyridine moiety, which contributes to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O2S |

| Molecular Weight | 278.37 g/mol |

| IUPAC Name | 5-(1-tosylpiperidin-2-yl)pyridin-2-amine |

Biological Activity

Research indicates that derivatives of 5-(1-Tosylpiperidin-2-yl)pyridin-2-amine exhibit notable biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study:

A recent study evaluated the antimicrobial efficacy of several piperidine derivatives, including 5-(1-Tosylpiperidin-2-yl)pyridin-2-amine, revealing minimum inhibitory concentrations (MIC) as low as 32 µg/mL against resistant bacterial strains .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Research Findings:

In a study published in the Journal of Medicinal Chemistry, 5-(1-Tosylpiperidin-2-yl)pyridin-2-amine was shown to inhibit cell proliferation by targeting specific signaling pathways related to cancer cell survival .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been implicated in the modulation of neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Mechanism of Action:

The neuroprotective effects are hypothesized to result from the compound's ability to inhibit oxidative stress and inflammation within neuronal cells .

The biological activity of 5-(1-Tosylpiperidin-2-yl)pyridin-2-amine is thought to be mediated through multiple pathways:

- Receptor Interaction: The compound may act on various receptors involved in neurotransmission and cellular signaling.

- Enzyme Inhibition: It has been suggested that this compound inhibits certain enzymes critical for bacterial survival and cancer cell proliferation.

- Radical Scavenging: The ability to scavenge free radicals contributes to its protective effects against oxidative damage.

Comparative Analysis

To better understand the biological activity of 5-(1-Tosylpiperidin-2-yl)pyridin-2-amine, it is useful to compare it with similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。